molecular formula C8H10ClN3O B1595908 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea CAS No. 62491-96-7

1-(2-Chloroethyl)-3-(pyridin-4-yl)urea

Cat. No. B1595908
Key on ui cas rn: 62491-96-7
M. Wt: 199.64 g/mol
InChI Key: AMFLVHLPLULRRP-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

Sodium hydride (60% in oil, 2.4 g, 60 mmol) was added to a mixture of N-(2-chloroethyl)-N′-(4-pyridyl)urea (11.1 g, 55 mmol), tetrahydrofuran (40 ml) and DMF (40 ml) at 0° C., and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was combined with methanol. The solvent was evaporated, and the residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The residue was recrystallized from tetrahydrofuran-hexane to give the titled compound (2.4 g, 27%) as white crystals.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][CH2:5][NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)=[O:8].O1CCCC1.CN(C=O)C>CO>[N:13]1[CH:14]=[CH:15][C:10]([N:9]2[CH2:4][CH2:5][NH:6][C:7]2=[O:8])=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
ClCCNC(=O)NC1=CC=NC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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